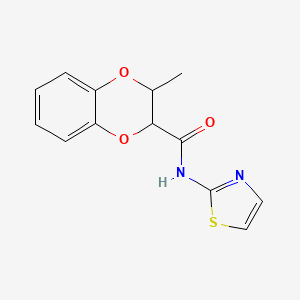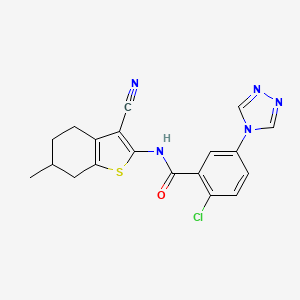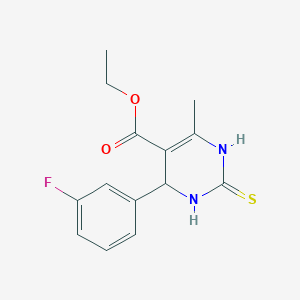![molecular formula C19H21BrN4O4S B4387597 N-allyl-5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4387597.png)
N-allyl-5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline
Overview
Description
N-allyl-5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline, commonly known as ABP-700, is a novel drug compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABP-700 is a selective and reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.
Mechanism of Action
ABP-700 acts as a competitive inhibitor of N-allyl-5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline, binding to the active site of the enzyme and preventing the breakdown of ACh. This leads to an increase in the concentration of ACh in the synaptic cleft, which enhances neurotransmission and improves cognitive function.
Biochemical and Physiological Effects
ABP-700 has been shown to improve cognitive function in preclinical studies, with superior efficacy and selectivity compared to existing N-allyl-5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline inhibitors. In addition, ABP-700 has demonstrated good pharmacokinetic properties, including high brain penetration and rapid clearance, which are desirable for a drug candidate targeting the central nervous system.
Advantages and Limitations for Lab Experiments
ABP-700 has several advantages for lab experiments, including its high selectivity for N-allyl-5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline and its ability to cross the blood-brain barrier. However, one limitation is that ABP-700 may have off-target effects on other enzymes or receptors, which could affect its therapeutic efficacy.
Future Directions
There are several future directions for research on ABP-700. One area of interest is the development of more potent and selective N-allyl-5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline inhibitors, which could lead to improved cognitive function in patients with Alzheimer's disease. Another direction is the investigation of ABP-700's potential in other neurological disorders, such as Parkinson's disease and schizophrenia. Finally, further studies are needed to fully understand the biochemical and physiological effects of ABP-700 and its potential limitations as a therapeutic agent.
Conclusion
In conclusion, ABP-700 is a novel drug compound with potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. Its high selectivity for N-allyl-5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline and ability to cross the blood-brain barrier make it a promising drug candidate for further development. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Scientific Research Applications
ABP-700 has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. N-allyl-5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline inhibitors have been shown to improve cognitive function by increasing the concentration of ACh in the synaptic cleft, leading to enhanced neurotransmission. In preclinical studies, ABP-700 has demonstrated superior efficacy and selectivity compared to existing N-allyl-5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline inhibitors, with fewer side effects.
properties
IUPAC Name |
5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-2-nitro-N-prop-2-enylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O4S/c1-2-9-21-18-14-16(5-8-19(18)24(25)26)22-10-12-23(13-11-22)29(27,28)17-6-3-15(20)4-7-17/h2-8,14,21H,1,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCDMSQMPYHDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(benzylsulfonyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B4387530.png)
![2-[(4-chlorophenyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4387537.png)
![2-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4387542.png)
![ethyl 4-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4387552.png)
![4-methoxy-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4387558.png)
![N-phenyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4387563.png)

![1-[hydroxy(phenyl)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4387574.png)
![N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4387580.png)


![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4387615.png)
